10',11'-Epoxyoligosporon

Description

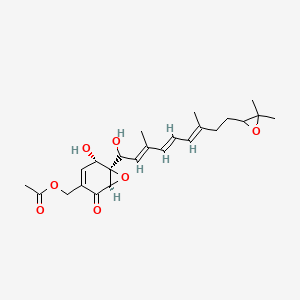

10',11'-Epoxyoligosporon is a secondary metabolite isolated from the nematophagous fungus Arthrobotrys oligospora. First identified in the 1990s from an Australian strain, it belongs to the oligosporon group of antibiotics characterized by a farnesylated chain linked to an epoxy cyclohexen ring . This structural motif is critical for its biological activities, which span antibacterial, antifungal, and nematocidal properties . The compound exists as a colorless oil and was isolated alongside derivatives such as 4',5'-dihydrooligosporon, hydroxyoligosporon, oligosporon, and oligosporol B .

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(1R,5S,6R)-6-[(2E,4E,6E)-9-(3,3-dimethyloxiran-2-yl)-1-hydroxy-3,7-dimethylnona-2,4,6-trienyl]-5-hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate |

InChI |

InChI=1S/C24H32O7/c1-14(9-10-20-23(4,5)30-20)7-6-8-15(2)11-18(26)24-19(27)12-17(13-29-16(3)25)21(28)22(24)31-24/h6-8,11-12,18-20,22,26-27H,9-10,13H2,1-5H3/b8-6+,14-7+,15-11+/t18?,19-,20?,22-,24+/m0/s1 |

InChI Key |

VPTYXVWXRRWDJT-GIZZOMQKSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C([C@@]12[C@H](C=C(C(=O)[C@@H]1O2)COC(=O)C)O)O)\C)/CCC3C(O3)(C)C |

Canonical SMILES |

CC(=CC=CC(=CC(C12C(C=C(C(=O)C1O2)COC(=O)C)O)O)C)CCC3C(O3)(C)C |

Synonyms |

10',11'-epoxyoligosporon |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound: Despite its structural prominence, specific assays in A.

- 4',5'-Dihydrooligosporon : Exhibited weak nematicidal activity, highlighting the importance of ring saturation for targeting parasitic nematodes .

- Oligosporol B : Demonstrated broader antimicrobial efficacy, possibly due to uncharacterized side-chain modifications .

Research Implications and Pharmacological Potential

The divergence in bioactivity among oligosporon derivatives underscores the structure-activity relationship (SAR) within this class. The epoxy group in this compound may contribute to stability or off-target interactions, whereas saturation (as in dihydrooligosporon) enhances nematicidal potency. Notably, the lack of activity in this compound in specific assays contrasts with its general classification as bioactive , suggesting strain-specific production or synergistic roles in fungal defense.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.